4-amino-N,N-dimethylpyridine-2-carboxamide
Overview
Description
4-amino-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O It is a derivative of pyridine and is characterized by the presence of an amino group at the 4-position and a dimethylcarboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,N-dimethylpyridine-2-carboxamide typically involves the reaction of 4-aminopyridine with dimethylformamide (DMF) under specific conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the formation of the carboxamide group. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-amino-N,N-dimethylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N,N-dimethylpyridine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-dimethylaminopyridine (DMAP): A derivative of pyridine with a dimethylamino group at the 4-position. It is more basic than pyridine and is widely used as a nucleophilic catalyst in organic synthesis.
4-aminopyridine: A compound with an amino group at the 4-position of pyridine. It is used as a research tool in neurobiology and as a drug for the treatment of multiple sclerosis.
Uniqueness: 4-amino-N,N-dimethylpyridine-2-carboxamide is unique due to the presence of both an amino group and a dimethylcarboxamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-N,N-dimethylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLGIPPIOWMYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155076-26-8 | |
Record name | 4-amino-N,N-dimethylpyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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